molecular formula C11H19N3O B8282117 1-amino-3-(1-ethylpropyl)-5-methyl-1H-pyrrole-2-carboxamide

1-amino-3-(1-ethylpropyl)-5-methyl-1H-pyrrole-2-carboxamide

Cat. No. B8282117
M. Wt: 209.29 g/mol
InChI Key: SAQSOXWVQMPMBH-UHFFFAOYSA-N
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Patent
US08420810B2

Procedure details

By the same procedure as a reaction of Example 5, using 3-(1-ethylpropyl)-5-methyl-1H-pyrrole-2-carboxamide (which was provided by the same procedure as a reaction of Example 4, using a saturated aqueous solution of ammonia instead of an aqueous solution of 40% methylamine) instead of the compound prepared in Example 4, using cyclopropylamine instead of 40% aqueous solution of methylamine, and using the corresponding aldehydes instead of the compound prepared in Example 7, the title compound (1.988 g) having the following physical data was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
aldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([C:6]1[CH:10]=[C:9]([CH3:11])[NH:8][C:7]=1[C:12]([NH2:14])=[O:13])[CH2:4][CH3:5])[CH3:2].N.CN.C1([NH2:21])CC1>>[NH2:21][N:8]1[C:9]([CH3:11])=[CH:10][C:6]([CH:3]([CH2:4][CH3:5])[CH2:1][CH3:2])=[C:7]1[C:12]([NH2:14])=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CC)C1=C(NC(=C1)C)C(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Four
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Seven
Name
aldehydes
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
By the same procedure as a reaction of Example 5
CUSTOM
Type
CUSTOM
Details
was provided by the same procedure as a reaction of Example 4

Outcomes

Product
Name
Type
product
Smiles
NN1C(=C(C=C1C)C(CC)CC)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.988 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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